molecular formula C16H31N3O4 B1667828 2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide CAS No. 235784-88-0

2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide

Cat. No.: B1667828
CAS No.: 235784-88-0
M. Wt: 329.43 g/mol
InChI Key: AVDLWYHBABSSHC-CHWSQXEVSA-N
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Preparation Methods

BB-3497 is synthesized through a series of chemical reactions involving N-formyl-hydroxylamine derivatives. The synthetic route includes the formation of peptide bonds and the incorporation of hydroxamic acid moieties. The industrial production of BB-3497 involves the use of metalloenzyme inhibitor libraries to identify potent and selective inhibitors of peptide deformylase .

Chemical Reactions Analysis

BB-3497 undergoes several types of chemical reactions, including:

    Oxidation: BB-3497 can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert BB-3497 into reduced forms.

    Substitution: BB-3497 can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions are typically derivatives of BB-3497 with modified functional groups .

Scientific Research Applications

BB-3497 has a wide range of scientific research applications, including:

Mechanism of Action

BB-3497 exerts its effects by inhibiting peptide deformylase, an enzyme essential for bacterial protein synthesis. The compound binds to the active site of peptide deformylase, preventing the removal of the N-terminal formyl group from newly synthesized proteins. This inhibition disrupts bacterial protein synthesis, leading to bacteriostatic effects. The molecular targets of BB-3497 include the active-site metal atom of peptide deformylase, which is pentacoordinated by the side chains of cysteine, histidine, and the oxygen atoms of N-formyl-hydroxylamine .

Comparison with Similar Compounds

BB-3497 is unique among peptide deformylase inhibitors due to its potent and selective inhibition of the enzyme. Similar compounds include:

BB-3497 stands out due to its oral bioavailability and effectiveness in systemic models of bacterial infection, making it a promising candidate for the development of new antibacterial agents .

Properties

CAS No.

235784-88-0

Molecular Formula

C16H31N3O4

Molecular Weight

329.43 g/mol

IUPAC Name

(2R)-N-[(2S)-1-(dimethylamino)-3,3-dimethyl-1-oxobutan-2-yl]-2-[[formyl(hydroxy)amino]methyl]hexanamide

InChI

InChI=1S/C16H31N3O4/c1-7-8-9-12(10-19(23)11-20)14(21)17-13(16(2,3)4)15(22)18(5)6/h11-13,23H,7-10H2,1-6H3,(H,17,21)/t12-,13-/m1/s1

InChI Key

AVDLWYHBABSSHC-CHWSQXEVSA-N

SMILES

CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C

Isomeric SMILES

CCCC[C@H](CN(C=O)O)C(=O)N[C@H](C(=O)N(C)C)C(C)(C)C

Canonical SMILES

CCCCC(CN(C=O)O)C(=O)NC(C(=O)N(C)C)C(C)(C)C

Appearance

Solid powder

235784-88-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BB-3497;  BB3497;  BB 3497

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
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2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
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2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
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2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
Reactant of Route 5
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2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide
Reactant of Route 6
2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide

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